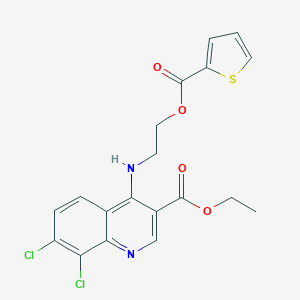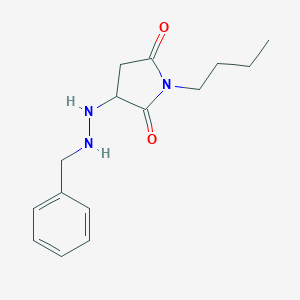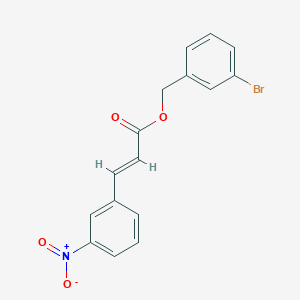
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate, also known as DCTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCTQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death, which is thought to contribute to the antitumor effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to contribute to the antitumor effects of this compound. Additionally, this compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This is thought to be due to the ability of this compound to disrupt bacterial cell membranes.
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is its potential as a therapeutic agent for various diseases. However, there are also several limitations to using this compound in lab experiments. For example, this compound is a synthetic compound that requires specialized equipment and expertise to synthesize. Additionally, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to fully elucidate its biological effects.
Future Directions
There are several future directions for research on Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate. One potential direction is to investigate the potential therapeutic applications of this compound in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, there is a need for more studies to investigate the safety and toxicity of this compound in animal models and human clinical trials.
Synthesis Methods
The synthesis of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate involves the reaction of 7,8-dichloroquinoline-3-carboxylic acid with 2-aminoethanol in the presence of thionyl chloride to form 7,8-dichloro-4-(2-hydroxyethylamino)quinoline-3-carboxylic acid. This intermediate is then reacted with thiophene-2-carbonyl chloride and triethylamine to yield this compound.
Scientific Research Applications
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Several studies have investigated the potential therapeutic applications of this compound in various diseases, such as cancer, bacterial infections, and inflammation.
Properties
Molecular Formula |
C19H16Cl2N2O4S |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
ethyl 7,8-dichloro-4-[2-(thiophene-2-carbonyloxy)ethylamino]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O4S/c1-2-26-18(24)12-10-23-17-11(5-6-13(20)15(17)21)16(12)22-7-8-27-19(25)14-4-3-9-28-14/h3-6,9-10H,2,7-8H2,1H3,(H,22,23) |
InChI Key |
FMDQZRZTHSGIGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CS3)C=CC(=C2Cl)Cl |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CS3)C=CC(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)

![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)

![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)

![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
